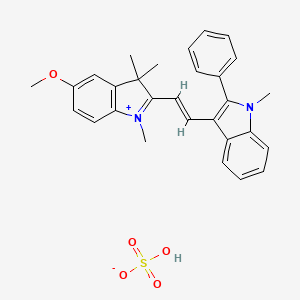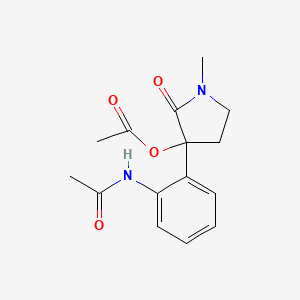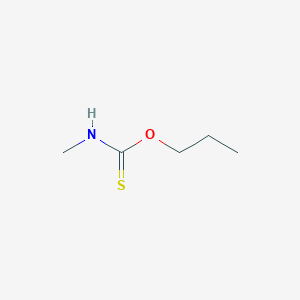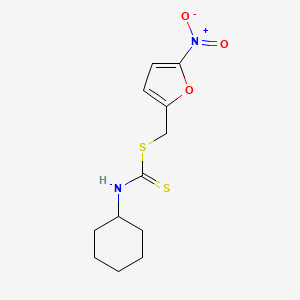
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate typically involves the reaction of 5-nitrofurfural with cyclohexylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
化学反应分析
Types of Reactions
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine compounds .
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Explored as a potential pro-drug for targeted drug delivery, especially in hypoxic tumor environments.
Industry: Utilized in the development of new materials and as a stabilizer in certain industrial processes
作用机制
The mechanism of action of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another nitrofuran derivative with potential antimicrobial properties.
Pyrrolopyrazine derivatives: Compounds with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a cyclohexylcarbamodithioate group. This structure imparts specific chemical reactivity and stability, making it suitable for various applications in research and industry .
属性
CAS 编号 |
57905-51-8 |
|---|---|
分子式 |
C12H16N2O3S2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
(5-nitrofuran-2-yl)methyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C12H16N2O3S2/c15-14(16)11-7-6-10(17-11)8-19-12(18)13-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,18) |
InChI 键 |
MFDJXVPRLUOPHS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=S)SCC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



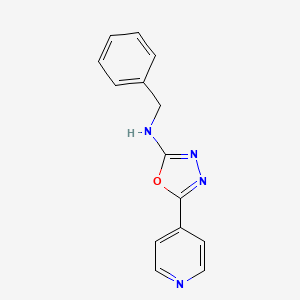

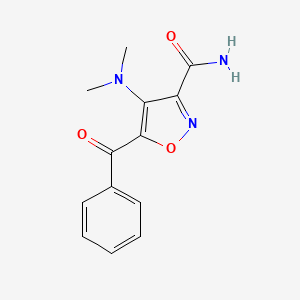
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
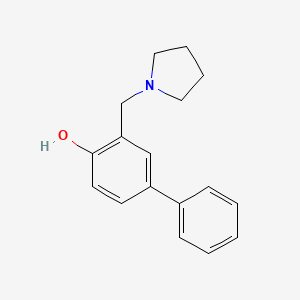
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)

